Ethylenediaminetetraacetic acid disodium lead salt hydrate

Vue d'ensemble

Description

Ethylenediaminetetraacetic acid disodium salt dihydrate, also known as EDTA disodium salt, is a widely used chelator of divalent cations . It is suitable for electrophoresis and for molecular biology . The empirical formula is C10H14N2Na2O8 · 2H2O and the molecular weight is 372.24 .

Synthesis Analysis

The titrations were made in diluted ammonium hydroxide media and sodium tartrate was added to avoid the lead hydroxide precipitation that occurs at high pH . EDTA salts are more soluble in water as the pH increases .

Molecular Structure Analysis

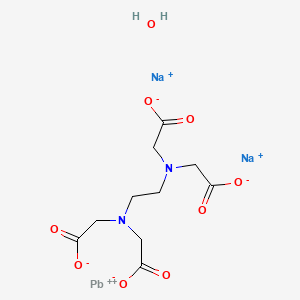

The molecular structure of EDTA disodium salt dihydrate is represented by the SMILES string O.O.O.O. [Na+]. [Na+]. [Na+]. [Na+].OC (=O)CN (CCN (CC ( [O-])=O)CC ( [O-])=O)CC (O)=O.OC (=O)CN (CCN (CC (O)=O)CC ( [O-])=O)CC ( [O-])=O .

Chemical Reactions Analysis

EDTA disodium salt dihydrate chelates metal ions, forming an octahedral complex with divalent cations . This is useful in molecular biology research to inhibit enzymes dependent on activation by metal ions .

Physical And Chemical Properties Analysis

EDTA disodium salt dihydrate is slowly soluble in water at room temperature up to 0.26 M, which is approximately 96 mg in a final volume of 1 ml . The pH of this solution will be approximately 4 to 6 .

Applications De Recherche Scientifique

Comprehensive Analysis of Ethylenediaminetetraacetic Acid Disodium Lead Salt Hydrate Applications

Ethylenediaminetetraacetic acid disodium lead salt hydrate (EDTA) is a chelating agent with a wide range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

Molecular Biology: In molecular biology, EDTA is used as a component in buffer solutions. It helps maintain the integrity of nucleic acids and proteins during electrophoresis by binding divalent metal ions that could otherwise catalyze the degradation of these molecules .

Cell Culture: EDTA is utilized in cell culture to facilitate the detachment of adherent cells. It is often combined with trypsin to enhance the efficiency of cell dissociation without damaging the cell membrane .

Enzymatic Assays: As a metal ion chelator, EDTA is crucial in enzymatic assays where it can inhibit the activity of metalloenzymes, thus preventing interference in the assay results .

siRNA Delivery: In the delivery of small interfering RNA (siRNA), EDTA can be used to stabilize the siRNA molecules, ensuring their integrity and functionality upon delivery into target cells .

Flow Cytometry: EDTA is used in flow cytometry as an anticoagulant for whole blood collection. It preserves cell morphology and prevents clotting, which is essential for accurate analysis .

Stabilization of Biological Samples: EDTA serves as a stabilizer for biological samples, particularly in the freezing of cell culture samples. It helps protect the cells from damage caused by ice crystal formation during the freezing process .

Chelation Therapy Research: In chelation therapy research, EDTA is studied for its ability to bind and remove heavy metals from the bloodstream, which is beneficial in treating heavy metal poisoning .

Environmental Monitoring: EDTA is employed in environmental monitoring studies to detect and quantify the presence of heavy metals in water samples. Its chelating properties allow for the efficient capture and measurement of these contaminants .

Mécanisme D'action

Target of Action

Ethylenediaminetetraacetic acid disodium lead salt hydrate, commonly referred to as EDTA, primarily targets divalent cations such as calcium (Ca²⁺) and zinc (Zn²⁺) . These metal ions play crucial roles in various biological processes, including the activation of certain enzymes .

Mode of Action

EDTA acts as a chelator for these divalent cations . It forms an octahedral complex with the metal ions, effectively sequestering them and preventing their participation in biological reactions . This interaction leads to the inhibition of metal ion-dependent enzymes .

Biochemical Pathways

The chelation of divalent cations by EDTA affects several biochemical pathways. For instance, it inhibits metalloproteases , which require zinc for activity . Similarly, it can inhibit calcium-dependent cysteine proteases . By chelating these metal ions, EDTA disrupts the normal function of these enzymes, affecting the biochemical pathways they are involved in .

Result of Action

The primary molecular effect of EDTA’s action is the inhibition of metal ion-dependent enzymes . This can lead to changes in cellular processes that rely on these enzymes. For instance, the inhibition of metalloproteases can affect protein degradation pathways .

Safety and Hazards

Orientations Futures

EDTA disodium salt dihydrate is used as a chelator of divalent cations and inhibits enzymes such as metalloproteases that require divalent cations for activity . It is also used in chelation therapy . It has been used in a study to advance monitoring of illegal thyreostatic drugs in livestock . It has also been used in a study for the determination of 232Th in seawater by ICP-MS after preconcentration and separation using a chelating resin .

Propriétés

IUPAC Name |

disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;lead(2+);hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.2Na.H2O.Pb/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;1H2;/q;2*+1;;+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTSCRIXRGYQSW-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2Na2O9Pb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethylenediaminetetraacetic acid disodium lead salt hydrate | |

CAS RN |

22904-40-1 | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, lead(2+) sodium salt (1:1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium lead N,N'-ethylenebis[N-(carboxylatomethyl)aminoacetate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene, 98%](/img/structure/B6355836.png)